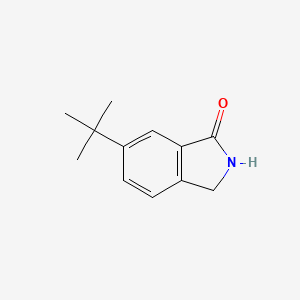
6-(tert-Butyl)isoindolin-1-one
Descripción general
Descripción
6-(tert-Butyl)isoindolin-1-one (6-TBI) is a synthesized compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol. It is an N-substituted indoline derivative and has shown potential implications in various fields of research and industry.
Synthesis Analysis
A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation. This practical synthesis is featured by group tolerance, high efficiency, and yields .Molecular Structure Analysis
Isoindolin-1-one derivatives have been studied as potent PI3Kγ inhibitors by combining molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .Chemical Reactions Analysis
Lithiation of N’-benzyl-N,N-dimethylurea and its substituted derivatives with t-BuLi (3.3 equiv) in anhydrous THF at 0 °C followed by reaction with various electrophiles afforded a range of 3-substituted isoindolin-1-ones in high yields .Physical And Chemical Properties Analysis
The molecular formula of 6-(tert-Butyl)isoindolin-1-one is C12H15NO and it has a molecular weight of 189.25 g/mol.Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
6-(tert-Butyl)isoindolin-1-one and its derivatives, known as N-isoindoline-1,3-diones, have been identified as valuable scaffolds in pharmaceutical synthesis. They are explored for their potential as therapeutic agents due to their structure–activity relationships and biological properties . The versatility of these compounds allows for the development of new medications with improved efficacy and safety profiles.
Herbicide Development
The chemical structure of 6-(tert-Butyl)isoindolin-1-one lends itself to the creation of novel herbicides. Researchers are investigating its use in agriculture to develop more effective and environmentally friendly herbicidal solutions .
Colorant and Dye Industry
Isoindoline derivatives are being studied for their applications as colorants and dyes. Their unique chromophoric properties make them suitable for use in various industrial applications, including textiles and inks .
Polymer Additives
In the field of polymer science, 6-(tert-Butyl)isoindolin-1-one is being examined for its role as a polymer additive. Its incorporation into polymers could lead to materials with enhanced properties, such as increased thermal stability or improved mechanical strength .
Organic Synthesis
This compound serves as a building block in organic synthesis, facilitating the construction of complex molecular architectures. Its reactivity and the ability to undergo various transformations make it a valuable tool for synthetic chemists .
Photochromic Materials
The potential of 6-(tert-Butyl)isoindolin-1-one in the development of photochromic materials is being explored. These materials change color in response to light, which has applications in smart windows, sunglasses, and display technologies .
Mecanismo De Acción
Target of Action
The primary target of the compound 6-(tert-Butyl)isoindolin-1-one is the Cyclin-dependent kinase (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription . The inhibition of CDK7 by 6-(tert-Butyl)isoindolin-1-one can potentially disrupt these processes, making it a promising candidate for anti-cancer drugs .
Mode of Action
6-(tert-Butyl)isoindolin-1-one interacts with CDK7 through high binding affinity, as demonstrated by molecular docking studies . The compound forms conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction inhibits the kinase activity of CDK7, disrupting the cell cycle and transcription processes .
Biochemical Pathways
The inhibition of CDK7 by 6-(tert-Butyl)isoindolin-1-one affects the cell cycle and transcription pathways . CDK7 is involved in the regulation of these pathways, and its inhibition can lead to cell cycle arrest and disruption of transcription, potentially leading to cell death . This makes 6-(tert-Butyl)isoindolin-1-one a potential candidate for anti-cancer therapy .
Pharmacokinetics
In silico studies suggest that it exhibits superior qualities to known cdk7 inhibitors .
Result of Action
The molecular and cellular effects of 6-(tert-Butyl)isoindolin-1-one’s action primarily involve the disruption of the cell cycle and transcription processes . By inhibiting CDK7, 6-(tert-Butyl)isoindolin-1-one can potentially induce cell cycle arrest and disrupt transcription, leading to cell death . This suggests a potential anti-cancer effect .
Direcciones Futuras
Propiedades
IUPAC Name |
6-tert-butyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)9-5-4-8-7-13-11(14)10(8)6-9/h4-6H,7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYQSZCUZSBNNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CNC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1527626.png)
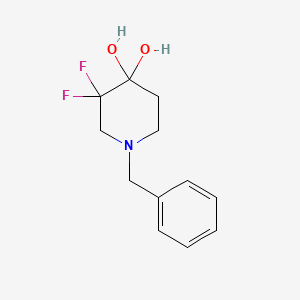
![4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1527631.png)
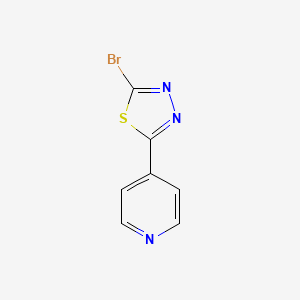
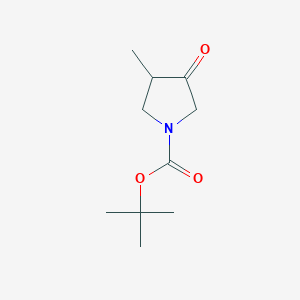
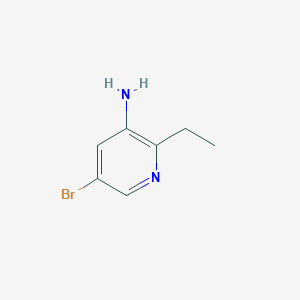
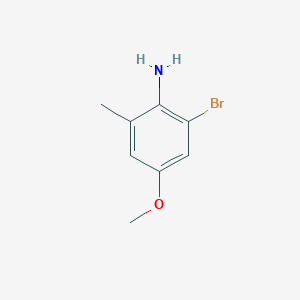

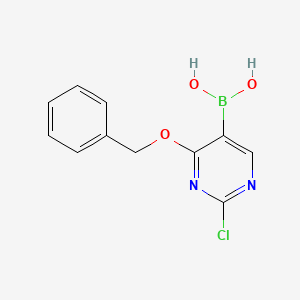
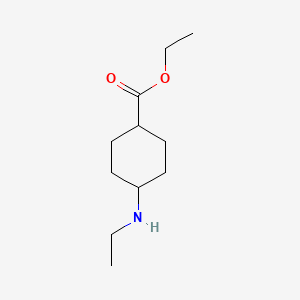
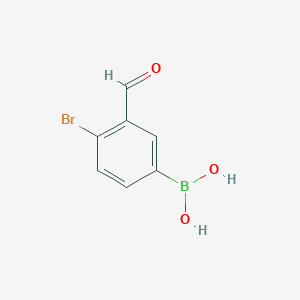

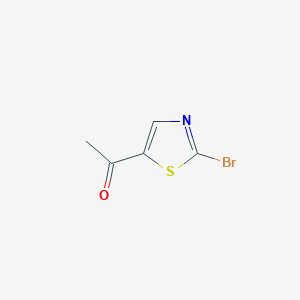
![5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527648.png)